3-甲氧基-d3-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

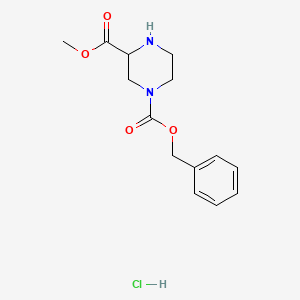

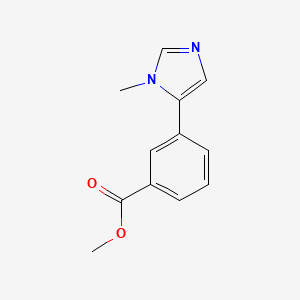

The synthesis of deuteriated vanillin, which is structurally similar to 3-Methoxy-d3-benzaldehyde, has been described in the literature . The process involves a simple one-step synthesis from 3,4-dihydroxybenzaldehyde and iodomethane-d3 in a strongly basic medium .Molecular Structure Analysis

The molecular formula of 3-Methoxybenzaldehyde is C8H8O2 . The InChI string representation of its structure isInChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 . This compound is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

3-Methoxybenzaldehyde is a clear pale yellow to yellow liquid . It has a molecular weight of 136.15 g/mol . The compound’s InChIKey isWMPDAIZRQDCGFH-UHFFFAOYSA-N .

科学研究应用

Preparation of 3-(3-methoxy-phenyl)-1-phenyl-propenone

3-Methoxy-d3-benzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . This compound could have potential applications in various chemical reactions and syntheses.

Eluent for Mono-13C Isotopomers of Vanillin

It is used as an eluent for mono-13C isotopomers of vanillin in normal phase silica gel chromatography . This application is particularly useful in the separation and analysis of isotopically labeled compounds.

Inhibitor of NNK Metabolism

3-Methoxy-d3-benzaldehyde acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . NNK is a potent carcinogen found in tobacco smoke, and inhibiting its metabolism could have implications for cancer research.

Solvent Properties

3-Methoxy-d3-benzaldehyde is slightly soluble in water and soluble in glacial acetic acid, alcohol, chloroform, ether, carbon disulfide, methanol, and aqueous solutions of alkali hydroxides . This makes it a versatile solvent in various chemical reactions and processes.

Fragrance and Flavoring Ingredient

Methoxybenzaldehydes, including 3-Methoxy-d3-benzaldehyde, exhibit refreshing fragrance and can be used as flavoring ingredients in food and cosmetics . Therefore, they have important roles in the food and cosmetic industries.

Medicinal Properties

Methoxybenzaldehydes also exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry . For example, they have been reported to exhibit anti-acetylcholinesterase, antityrosinase, and antileukemic activities .

安全和危害

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s advisable to handle 3-Methoxy-d3-benzaldehyde with similar precautions.

作用机制

Target of Action

3-Methoxy-d3-benzaldehyde, also known as Vanillin-d3 , is a deuterated compound of Vanillin It’s known that vanillin, the non-deuterated form, interacts with various enzymes and receptors in the body, influencing several biochemical pathways .

Mode of Action

Vanillin is known to interact with enzymes and receptors, causing changes at the molecular level

Biochemical Pathways

It’s known that vanillin affects several biochemical pathways, including those involved in inflammation and pain perception

Pharmacokinetics

Vanillin is known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The presence of deuterium in 3-Methoxy-d3-benzaldehyde could potentially affect these properties, particularly its metabolic stability, due to the kinetic isotope effect.

Result of Action

Based on the effects of vanillin, it’s plausible that 3-methoxy-d3-benzaldehyde may exert anti-inflammatory and analgesic effects

Action Environment

For instance, it’s known to be a stable compound that can be stored long-term under regular experimental conditions

属性

IUPAC Name |

3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)

![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B567539.png)